2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
Description
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure with a diethylamino propyl group attached to it
Properties
IUPAC Name |
2-[N-[3-(diethylamino)propyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-20(5-2)12-8-11-19-13(3)16-17(21)14-9-6-7-10-15(14)18(16)22/h6-7,9-10,21H,4-5,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWEWFYEUZYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene core and the diethylamino propylamine.
Condensation Reaction: The key step involves the condensation of the indene derivative with the diethylamino propylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Automated Purification Systems: For consistent and scalable purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield indene oxides.
Reduction: May produce reduced indene derivatives.
Substitution: Can result in various substituted indene compounds.
Scientific Research Applications
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indene or indole core structures.
Diethylamino Compounds: Compounds containing diethylamino groups.
Uniqueness
2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene core with a diethylamino propyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
